Malonyl chloride
Overview
Description
Malonyl chloride, also known as malonyl dichloride, is a chemical compound that has been studied in various contexts due to its role in biological systems and its utility in synthetic chemistry. It is an intermediate in the pathways of de novo fatty acid biosynthesis and fatty acid elongation, and it has an important signaling function through its allosteric inhibition of carnitine palmitoyltransferase 1, which controls mitochondrial beta-oxidation .
Synthesis Analysis
The synthesis of malonyl chloride and its derivatives has been explored in several studies. For instance, the Effenberger alpha,alpha'-annulation was used to synthesize bicyclo[3.3.1]nonane-trione derivatives from malonyl chloride, which allowed for a short synthesis of (+/-)-clusianone . Additionally, genome-scale metabolic network modeling has been employed to force carbon flux towards malonyl-CoA, a related compound, in Escherichia coli, which could be extrapolated to the synthesis of malonyl chloride .
Molecular Structure Analysis
The molecular structure of malonyl chloride has been investigated using various spectroscopic methods and theoretical calculations. Fourier transform infrared spectra and Raman spectra have revealed the existence of diketo conformers of malonyl chloride esters . Gas-phase studies of malonyl dichloride have identified a mixture of two rotamers with non-planar skeletons .
Chemical Reactions Analysis
Malonyl chloride participates in a variety of chemical reactions. It has been used in base-switched annuloselectivity reactions with imines, leading to different products depending on the nucleophilicity of the base used . Additionally, reactions with thiocyanates have yielded chloropyrano[3,4-e][1,3]oxazine-4,5-diones, which further react with amines to produce various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of malonyl chloride are closely related to its reactivity and molecular structure. The vibrational analyses of its esters suggest the presence of diketo conformers, and the NMR spectra indicate that no enol tautomers are present in solution . The gas-phase structure of malonyl dichloride has been elucidated, showing a preference for conformations where the C=O groups are eclipsed to the methylene C-H bonds or the opposite C-C single bonds .
Scientific Research Applications
Heterocyclic Syntheses with Malonyl Chloride
Malonyl chloride has been used in the synthesis of heterocyclic compounds. A study by Al-Rawi and Elvidge (1973) demonstrated that malonyl chloride reacts with alkyl and aryl thiocyanates to yield various heterocycles. These compounds, when treated with amines, undergo a series of reactions, eventually yielding N-substituted β-aminoglutaconamides with an α-allophanoyl side chain (Al-Rawi & Elvidge, 1973).
Green Chemistry Synthesis
Patil and Chavan (2015) explored the solvent-free synthesis of malonyl chlorides, highlighting a green chemistry approach. Their study emphasized the synthesis of monomethyl and monoethyl malonyl chloride, achieving high conversion rates in the absence of solvents, which suggests a more environmentally friendly method of production (Patil & Chavan, 2015).
Metabolic Engineering and Malonyl-CoA
Studies have also focused on malonyl-CoA, a related compound to malonyl chloride. For instance, McGarry, Mannaerts, and Foster (1977) investigated the role of malonyl-CoA in regulating hepatic fatty acid oxidation and ketogenesis, finding that it acts as both a precursor for fatty acid synthesis and a suppressor of fatty acid oxidation (McGarry, Mannaerts, & Foster, 1977).
Genetic Engineering for Malonyl-CoA Monitoring
Johnson et al. (2017) reviewed the development of genetically-encoded malonyl-CoA sensors for metabolic engineering. These sensors help in dynamically reprogramming cell metabolism for various biotechnological applications, emphasizing the importance of malonyl-CoA in biosynthesis (Johnson et al., 2017).
Structural and Conformational Analysis
The structural and conformational properties of malonyl chloride and its derivatives have been a topic of research as well. Schiavoni, Mack, and Védova (1996) analyzed the Fourier transform infrared spectra and Raman spectra of malonyl chloride methyl and ethyl esters, contributing to the understanding of their molecular structure (Schiavoni, Mack, & Védova, 1996).
Synthesis of Novel Compounds
Chakrasali, Ila, and Junjappa (1988) demonstrated the use of malonyl chloride in the synthesis of novel compounds like 4-hydroxy-6-methylthio-2(1H)-pyridones. This illustrates malonyl chloride's versatility in organic synthesis (Chakrasali, Ila, & Junjappa, 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propanedioyl dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYFKXOFMCIXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061860 | |
Record name | Propanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malonyl chloride | |
CAS RN |
1663-67-8 | |
Record name | Malonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1663-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66410 | |
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Record name | Propanedioyl dichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPANEDIOYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDF3ZL8FTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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